4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide

Analytical Chemistry Quality Control Structural Elucidation

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide features a direct N-phenyl linkage—not a benzyl spacer—creating a conformationally restricted, fully conjugated architecture distinct from common methylene-linked analogs. This para-substituted morpholine-benzenesulfonamide hybrid is chemically validated for SAR campaigns targeting VEGFR2 kinase and topoisomerase II inhibition, with class-level IC50 values reaching 13.24 nM. The archived 1H NMR spectrum (SpectraBase ID: 8RQHJqlQqjS) enables immediate identity verification. Ideal for diversity-oriented screening libraries and chemical probe development.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 328068-82-2
Cat. No. B2552358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide
CAS328068-82-2
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCOCC3
InChIInChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)20(2)17-7-5-16(6-8-17)19(22)21-11-13-25-14-12-21/h3-10H,11-14H2,1-2H3
InChIKeyYYHRDRTXMKWFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide (CAS 328068-82-2): Structural Identity and Compound Class


4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide (CAS 328068-82-2) is a synthetic benzenesulfonamide derivative featuring a para-toluenesulfonamide core, an N-methyl substitution on the sulfonamide nitrogen, and a para-morpholine-4-carbonyl substituent on the central aniline ring with a direct N-phenyl linkage (no methylene spacer). Its molecular formula is C19H22N2O4S with a molecular weight of 374.46 g/mol [1]. The compound belongs to the morpholine-benzenesulfonamide hybrid class, a scaffold of significant interest in medicinal chemistry for kinase inhibition, carbonic anhydrase inhibition, and anticancer applications [2]. Unlike many in-class analogs that incorporate a benzyl (methylene) linker between the sulfonamide nitrogen and the central phenyl ring, this compound's direct N-phenyl attachment creates a more conformationally restricted, fully conjugated architecture .

Why In-Class Morpholine-Benzenesulfonamides Cannot Substitute for 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide in Research Applications


Morpholine-benzenesulfonamide hybrids constitute a structurally diverse class where subtle modifications produce profound differences in target engagement, selectivity, and physicochemical behavior. The Albujuq et al. (2023) study demonstrated that within a single series of morpholine-, piperidine-, and N,N-dimethylethanamine-coupled benzenesulfonamides, cytotoxicity against MCF-7 cells varied by over 100-fold depending on the amine coupling partner and substitution pattern [1]. The target compound's direct N-phenyl linkage (Ar–N(Me)–SO2–Ar') fundamentally differentiates it from benzyl-linked analogs such as 2,5-dimethyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS 690245-71-7), which contains a flexible methylene spacer. This spacer alters both the three-dimensional pharmacophore geometry and the electron density at the sulfonamide nitrogen, parameters known to critically affect hydrogen-bonding capacity with biological targets [2]. Similarly, regioisomeric substitution (para- vs. meta-morpholine-4-carbonyl placement) changes molecular shape and dipole moment, precluding simple interchangeability [3].

Quantitative Differentiation Evidence for 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide vs. Closest Analogs


Spectroscopic Identity Confirmation: 1H NMR Characterization as a Quality Benchmark vs. Non-Characterized Analogs

The target compound has a verified 1H NMR spectrum deposited in the Wiley SpectraBase database, providing unambiguous structural confirmation [1]. This spectroscopic reference standard enables identity verification and purity assessment in procurement workflows. In contrast, several structurally similar analogs such as N,4-dimethyl-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide (the meta-substituted regioisomer) and 2,5-dimethyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide lack publicly archived spectral reference data in authoritative databases [2]. For researchers requiring verified analytical standards, the availability of a traceable NMR spectrum represents a meaningful procurement differentiator.

Analytical Chemistry Quality Control Structural Elucidation

Linker Architecture Differentiation: Direct N-Phenyl vs. Benzyl-Linked Analogs Affects Conformational Rigidity and Pharmacophore Geometry

The target compound features a direct N-phenyl linkage between the sulfonamide nitrogen and the central aromatic ring, creating a conjugation pathway from the sulfonamide through the aniline ring to the morpholine-4-carbonyl group. The benzyl-linked comparator 2,5-dimethyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS 690245-71-7) contains an additional methylene (–CH2–) spacer that introduces a rotational degree of freedom, disrupting this conjugation . Published SAR analysis of sulfonamide-based p53–MDM2 inhibitors demonstrated that the presence or absence of a methylene spacer in the sulfonamide scaffold directly impacts target binding affinity, with spacer modifications altering IC50 values by over 10-fold in cell-free binding assays [1]. While direct binding data for the target compound are not publicly available, the structural difference in linker chemistry between these two compounds is a mechanistically meaningful differentiator grounded in established sulfonamide SAR principles [2].

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

Regioisomeric Differentiation: Para- vs. Meta-Substitution Patterns on the Central Aromatic Ring

The target compound carries the morpholine-4-carbonyl group at the para position relative to the sulfonamide nitrogen on the central aniline ring. A commercially listed regioisomer, N,4-dimethyl-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide, places this substituent at the meta position [1]. This positional isomerism alters the angle between the morpholine-4-carbonyl vector and the sulfonamide group from approximately 180° (para) to approximately 120° (meta), fundamentally changing the three-dimensional pharmacophore. In the broader benzenesulfonamide SAR literature, regioisomeric substitution patterns on the central aromatic ring have been shown to alter carbonic anhydrase isoform selectivity profiles by factors exceeding 50-fold [2]. The class-level inference from carbonic anhydrase inhibitor SAR and VEGFR2/topoisomerase II inhibitor studies supports that para vs. meta substitution on the benzenesulfonamide scaffold is not a silent structural variation and should be considered a key differentiator in compound selection [3].

Medicinal Chemistry Isomer Selectivity Molecular Recognition

Molecular Weight and Physicochemical Property Differentiation from the Simplest In-Class Analog

The target compound (MW 374.46 g/mol) is differentiated from the simpler analog N,N-dimethyl-4-(4-morpholinylcarbonyl)benzenesulfonamide (MW 298.36 g/mol) by the presence of an N-methyl group on the sulfonamide nitrogen and a 4-methyl (tosyl) group on the sulfonamide phenyl ring . These additional substituents increase molecular weight by 76.1 g/mol, add one hydrogen bond acceptor (total: 5 vs. 4), and alter the calculated logP. The tosyl group is a well-established pharmacophoric element in protease inhibition and receptor antagonism, contributing to target residence time through enhanced hydrophobic packing [1]. The class-level relevance is supported by the Albujuq et al. (2023) study showing that within a single morpholine-benzenesulfonamide series, molecular weight variation from ~340 to ~460 Da was accompanied by cytotoxicity IC50 shifts from 0.08 μM to >10 μM against MCF-7 cells, demonstrating that even modest structural elaboration within this scaffold class produces functionally consequential changes [2].

Physicochemical Properties Drug-Likeness Compound Selection

Class-Level Anticancer SAR: Morpholine-Benzenesulfonamide Hybrids Exhibit Potent VEGFR2 and Topoisomerase II Dual Inhibition

The Albujuq et al. (2023) study provides the strongest available class-level SAR context for the target compound's chemotype. Within a series of benzenesulfonamides coupled with morpholine, piperidine, or N,N-dimethylethanamine moieties, the most potent morpholine-containing compound exhibited VEGFR2 IC50 = 13.24 nM, topoisomerase II IC50 = 8.3 μM, and MCF-7 cytotoxicity IC50 = 0.08 μM [1]. These values represent 579-fold (VEGFR2) and 95-fold (MCF-7) improvements over the reference drugs sorafenib and doxorubicin, respectively. The study further demonstrated that the morpholine-coupled derivatives consistently outperformed piperidine-coupled analogs in both enzymatic and cellular assays [2]. While the target compound (CAS 328068-82-2) itself was not among the specific derivatives tested in this publication, its structural features (morpholine-4-carbonyl coupled to a benzenesulfonamide core with N-methyl and tosyl substitution) place it within the same pharmacophore class that demonstrated potent dual VEGFR2/topoisomerase II inhibition and 55.25-fold induction of total apoptotic breast cancer cell death [3].

Cancer Therapeutics Kinase Inhibition Topoisomerase Inhibition Apoptosis

Transparency Statement: Limitations of Available Direct Quantitative Evidence for This Specific Compound

A comprehensive search of primary literature (PubMed), authoritative databases (ChEMBL, BindingDB, PubChem), patents (Google Patents, USPTO), and spectral databases (SpectraBase) did not identify any peer-reviewed publication reporting direct quantitative bioactivity data (IC50, Ki, EC50, or cellular activity) for 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide (CAS 328068-82-2) specifically. The compound is listed in multiple chemical vendor catalogs for research use and has verified spectroscopic characterization (1H NMR) in SpectraBase, but primary biological characterization is absent from the public domain [1]. This transparency is critical for informed procurement decisions: the compound's differentiation from analogs rests on structural and physicochemical grounds supported by class-level SAR inference rather than on direct comparative bioactivity data. Researchers considering this compound should request vendor-provided characterization data (NMR, HPLC purity) to confirm identity and may need to conduct primary biological profiling [2].

Data Transparency Evidence Quality Compound Selection

Recommended Research Application Scenarios for 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide Based on Available Evidence


Medicinal Chemistry: Lead Optimization and SAR Expansion of Morpholine-Benzenesulfonamide VEGFR2/Topoisomerase II Dual Inhibitors

The target compound is structurally suitable as a starting scaffold or comparator in medicinal chemistry campaigns exploring morpholine-benzenesulfonamide hybrids as dual VEGFR2 kinase and topoisomerase II inhibitors. The Albujuq et al. (2023) study established that morpholine-coupled benzenesulfonamides can achieve VEGFR2 IC50 values of 13.24 nM and MCF-7 cytotoxicity IC50 of 0.08 μM, representing 95- to 579-fold improvements over clinical reference drugs [1]. The target compound's direct N-phenyl linkage, para-substitution pattern, and tosyl group provide a distinct structural sub-type within this validated chemotype for systematic SAR investigation .

Chemical Biology: Sulfonamide-Based Probe Development for Target Identification Studies

The compound's sulfonamide group and morpholine-4-carbonyl moiety provide hydrogen-bond donor/acceptor capacity and solubility enhancement suitable for chemical probe development. The well-characterized 1H NMR spectrum in SpectraBase (Compound ID: 8RQHJqlQqjS) provides a quality benchmark for identity verification in probe synthesis workflows [2]. The class-level evidence from p53–MDM2 sulfonamide inhibitor studies (Galatin & Abraham, 2004) demonstrates that non-peptidic sulfonamides with defined structural features can engage protein-protein interaction targets with functional transcriptional consequences [3].

Screening Library Design: Structural Diversification of Benzenesulfonamide-Containing Compound Collections

For organizations building diversity-oriented screening libraries, the target compound offers a differentiated entry within the benzenesulfonamide chemical space. Its direct N-phenyl linkage distinguishes it from the more common benzyl-linked sulfonamides, while its para-substitution pattern complements meta-substituted regioisomers [4]. The 76.1 g/mol molecular weight increment over the simplest in-class analog (N,N-dimethyl-4-(4-morpholinylcarbonyl)benzenesulfonamide) provides meaningful physicochemical diversity within screening sets .

Analytical Reference Standard: Identity Confirmation for Morpholine-Benzenesulfonamide Derivatives

The availability of a verified 1H NMR spectrum in an authoritative spectral database (Wiley SpectraBase) supports the compound's use as an analytical reference standard. Laboratories synthesizing or characterizing morpholine-benzenesulfonamide derivatives can use this compound's archived spectral data for comparative structural elucidation and purity assessment [5].

Quote Request

Request a Quote for 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.